An In-depth Technical Guide to N-Allyl-N-(4-methoxyphenyl)amine Hydrochloride
An In-depth Technical Guide to N-Allyl-N-(4-methoxyphenyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Allyl-N-(4-methoxyphenyl)amine hydrochloride, a compound of interest in synthetic chemistry and potential drug discovery. This document will delve into its chemical identity, synthesis, physicochemical properties, and safety considerations, offering valuable insights for its application in a research and development setting.
Chemical Identity and Nomenclature
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | N-Allyl-N-(4-methoxyphenyl)amine hydrochloride |
| Synonyms | N-allyl-p-anisidine hydrochloride |
| CAS Number (Free Base) | 71954-46-6 |
| Molecular Formula (Free Base) | C₁₀H₁₃NO |
| Molecular Weight (Free Base) | 163.22 g/mol |
| Molecular Formula (Hydrochloride) | C₁₀H₁₄ClNO |
| Molecular Weight (Hydrochloride) | 200.68 g/mol |
Synthesis and Mechanistic Rationale
The synthesis of N-Allyl-N-(4-methoxyphenyl)amine hydrochloride typically involves a two-step process: N-allylation of p-anisidine followed by conversion to its hydrochloride salt.
Step 1: N-allylation of p-Anisidine
This reaction is a classic nucleophilic substitution where the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic allyl halide (e.g., allyl bromide). The choice of a suitable base is crucial to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion.
Caption: Workflow for the N-allylation of p-anisidine.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
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Addition of Base: Add a mild inorganic base, for instance, potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5-2 equivalents). The base neutralizes the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine.
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Addition of Allylating Agent: To the stirred suspension, add allyl bromide (1.1 equivalents) dropwise at room temperature.
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Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure N-Allyl-N-(4-methoxyphenyl)amine.
Step 2: Formation of the Hydrochloride Salt
The purified N-Allyl-N-(4-methoxyphenyl)amine (the free base) is then converted to its hydrochloride salt to improve its stability, solubility in aqueous media, and ease of handling.
Experimental Protocol:
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Dissolution: Dissolve the purified N-Allyl-N-(4-methoxyphenyl)amine in a dry, aprotic solvent like diethyl ether or dichloromethane.
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Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise with stirring.
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Precipitation: The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain N-Allyl-N-(4-methoxyphenyl)amine hydrochloride as a solid.
Physicochemical and Spectroscopic Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point (Free Base) | Not available | - |
| Solubility | The hydrochloride salt is expected to be soluble in water and polar organic solvents. | General chemical principles |
| Appearance | Likely a white to off-white solid. | General chemical principles |
Spectroscopic Data (for the free base, N-Allyl-N-(4-methoxyphenyl)amine):
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), aromatic protons (multiplets in the range of 6.8-7.2 ppm), the allyl group's vinyl protons (multiplets between 5.0 and 6.0 ppm), and the N-CH₂ protons of the allyl group (a doublet around 3.8-4.0 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the methoxy carbon, aromatic carbons, and the three distinct carbons of the allyl group.
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IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching (if secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=C stretching (allyl group), and C-O stretching (methoxy group).
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the mass of the free base (m/z = 163.22).
Potential Applications in Research and Development
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride serves as a versatile building block in organic synthesis. The presence of the allyl group allows for a variety of chemical transformations, including but not limited to:
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Palladium-catalyzed cross-coupling reactions: The allyl group can participate in reactions like the Heck or Suzuki coupling.[5]
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Addition reactions: The double bond of the allyl group can undergo various addition reactions.
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Rearrangement reactions: Allylic rearrangements can lead to the formation of new carbon-carbon bonds.
In the context of drug development, the N-(4-methoxyphenyl)amine moiety is found in a number of biologically active compounds. The introduction of an allyl group can modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. For instance, N-alkylated N-(4-methoxyphenyl)pyridinylamines have been investigated as tubulin polymerization inhibitors.[6]
Caption: Potential applications and transformations of the title compound.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling N-Allyl-N-(4-methoxyphenyl)amine hydrochloride. While specific toxicity data for this compound is not available, information on the parent amine, p-anisidine hydrochloride, should be considered. p-Anisidine hydrochloride is classified as acutely toxic and an irritant.[4]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride is a chemical compound with significant potential as a synthetic intermediate. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, along with essential safety information. Researchers and scientists can leverage this information for their work in organic synthesis and medicinal chemistry.
References
- [No specific reference for the hydrochloride CAS number was found in the search results]
- N-ALLYL-P-ANISIDINE,TECH. AldrichCPR | Sigma-Aldrich. (n.d.).
- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
- [No relevant reference
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- N-allyl-p-anisidine,tech. (C10H13NO). (n.d.).
- [No relevant reference
- p-Anisidine and its hydrochloride: Human health tier II assessment. (2019).
- [No relevant reference
- [No relevant reference
- [No relevant reference
- Process for preparation of n-allyl-piperidine derivatives. (n.d.).
- SAFETY DATA SHEET - p-Anisidine hydrochloride. (2012, April 19). Fisher Scientific.
- [No relevant reference
- [No relevant reference
Sources
- 1. N-ALLYL-P-ANISIDINE,TECH. AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - N-allyl-p-anisidine,tech. (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. EP0249145B1 - Process for preparation of n-allyl-piperidine derivatives - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
